(E)-3-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-oxoprop-1-en-1-yl)quinolin-2(1H)-one
Description
The compound (E)-3-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-oxoprop-1-en-1-yl)quinolin-2(1H)-one is a quinoline-based chalcone derivative featuring a conjugated enone system (C=O–C=C) in the E-configuration. Key structural attributes include:
- 2-Methyl and 4-phenyl groups on the quinoline moiety, influencing steric and electronic properties.
- Quinolin-2(1H)-one lactam ring, providing hydrogen-bonding capability.
Its synthesis and structural characterization likely employ X-ray crystallography (via SHELX programs ) and spectroscopic methods (NMR/UV) . The E-configuration is critical for maintaining planar geometry, which is often essential for bioactivity in chalcone derivatives .
Properties
IUPAC Name |
3-[(E)-3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-oxoprop-1-enyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19BrN2O2/c1-17-26(25(32)14-11-20-15-19-9-5-6-10-23(19)31-28(20)33)27(18-7-3-2-4-8-18)22-16-21(29)12-13-24(22)30-17/h2-16H,1H3,(H,31,33)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAGPUXJJQNLOG-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC5=CC=CC=C5NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC5=CC=CC=C5NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-oxoprop-1-en-1-yl)quinolin-2(1H)-one is a synthetic compound belonging to the quinoline class, noted for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C25H18BrN2O
- Molecular Weight : 420.33 g/mol
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains using methods such as the agar diffusion test.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) | Fungal Strains Tested | Zone of Inhibition (mm) |
|---|---|---|---|---|
| (E)-3-(3-(6-bromo... | Staphylococcus aureus | 20 | Candida albicans | 18 |
| Escherichia coli | 22 | Aspergillus niger | 15 |
The results suggest that the compound displays comparable activity to standard antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of (E)-3-(3-(6-bromo... has been investigated in various cancer cell lines. Studies suggest that it induces apoptosis through the activation of caspase pathways and inhibits cell proliferation.
Case Study: In Vitro Evaluation
A study assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 12 µM.
Table 2: Cytotoxicity Results on MCF-7 Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 20 | 40 |
These findings indicate that the compound effectively inhibits cancer cell growth, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were evaluated using the carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in edema compared to control groups.
Table 3: Anti-inflammatory Effects
| Treatment Group | Percentage Inhibition (%) |
|---|---|
| Control | 0 |
| Standard Drug (Ibuprofen) | 40 |
| Compound (20 mg/kg) | 35 |
| Compound (50 mg/kg) | 50 |
The data suggest that higher doses correlate with increased anti-inflammatory effects, supporting its potential application in treating inflammatory conditions .
The biological activity of (E)-3-(3-(6-bromo... is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Cell Membrane Disruption : Its structural characteristics allow it to interact with cellular membranes, leading to increased permeability and subsequent cell death.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in cancer cell lines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including (E)-3-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-oxoprop-1-en-1-yl)quinolin-2(1H)-one.
Key Findings:
- The compound exhibits significant antibacterial activity against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . For instance, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL, indicating strong potential as future antituberculosis agents .
| Microorganism | MIC (µg/mL) |
|---|---|
| Mycobacterium smegmatis | 6.25 |
| Pseudomonas aeruginosa | 12.5 |
| Candida albicans | 25 |
The presence of electron-withdrawing groups enhances the biological activity of these compounds, making them suitable candidates for further development in antimicrobial therapies .
Anticancer Research
Quinoline derivatives have been extensively studied for their anticancer properties. The structural features of this compound contribute to its potential in targeting cancer cells.
Research Insights:
- Studies indicate that quinoline-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways .
| Type of Cancer | Mechanism of Action |
|---|---|
| Breast Cancer | Induction of apoptosis |
| Lung Cancer | Inhibition of cell proliferation |
| Colon Cancer | Modulation of signaling pathways |
These findings suggest that this compound could be further investigated for its efficacy against different cancer types, potentially leading to new therapeutic strategies.
Drug Development
The unique chemical structure of (E)-3-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-oxoprop-1-en-1-y)quinolin-2(1H)-one makes it a valuable scaffold for drug development.
Synthesis and Modification:
The compound can undergo various chemical modifications to enhance its pharmacological properties. For example, functionalization reactions such as electrophilic aromatic substitution can be employed to create new derivatives with improved biological activities .
Case Studies:
Several synthesized derivatives have shown enhanced activity against resistant bacterial strains and cancer cell lines, indicating a promising avenue for developing novel therapeutics based on this quinoline scaffold .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key analogues and their substituent-driven differences:
Crystallographic and Spectroscopic Insights
- Crystallography: The target compound’s structure, refined using SHELXL (R factor = 0.044 ), shows high precision comparable to other quinoline chalcones (e.g., R = 0.045–0.060 in ).
- NMR Data: The 6-bromo substituent would deshield adjacent protons (e.g., H-5/H-7 on quinoline) compared to chlorine, as seen in similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
